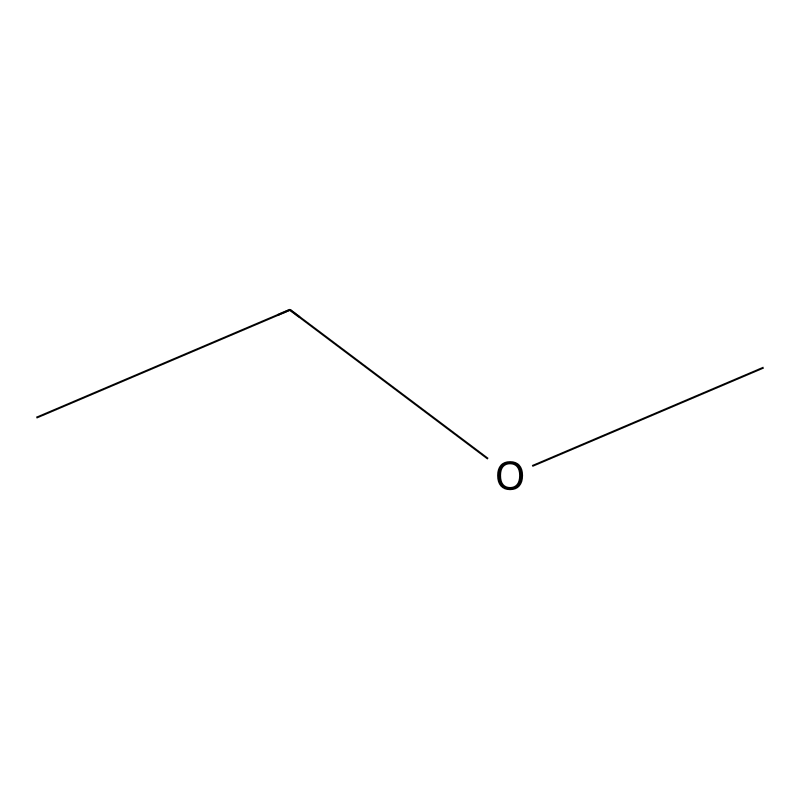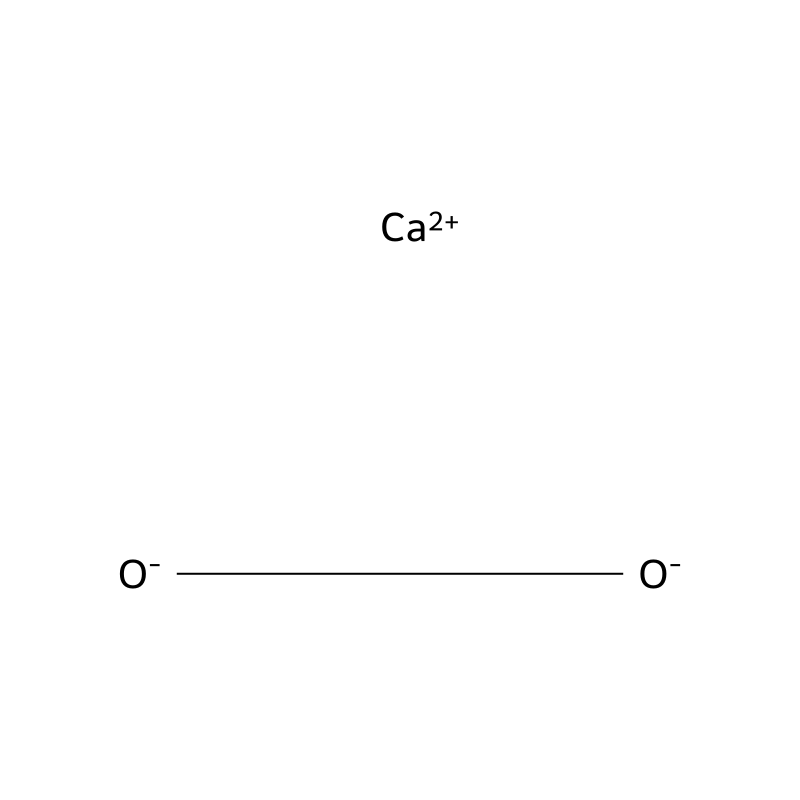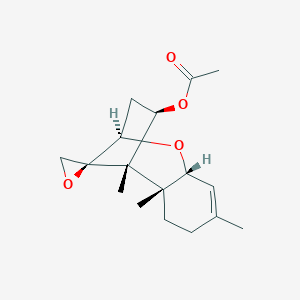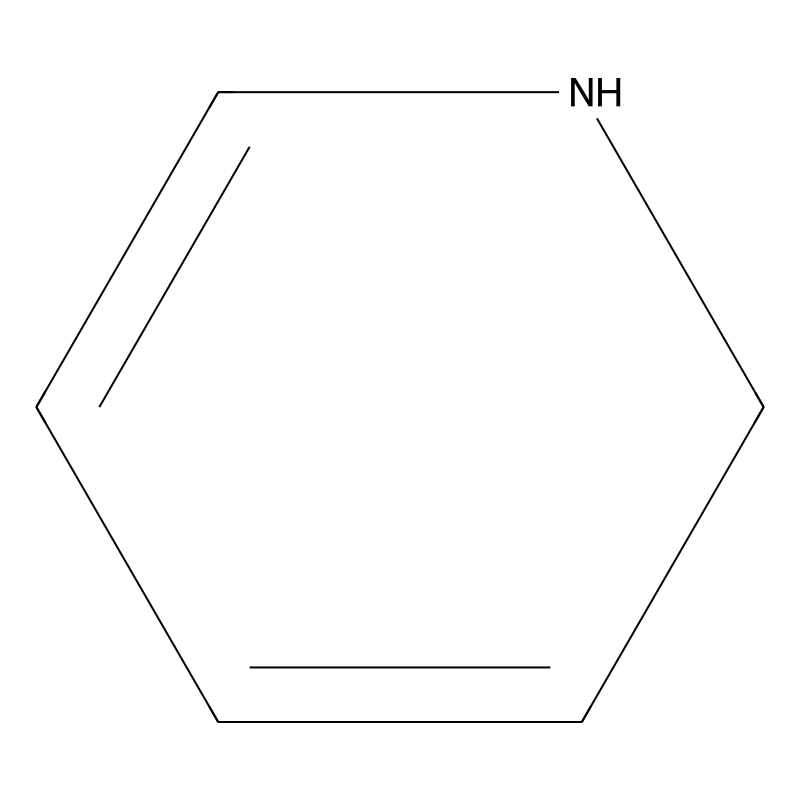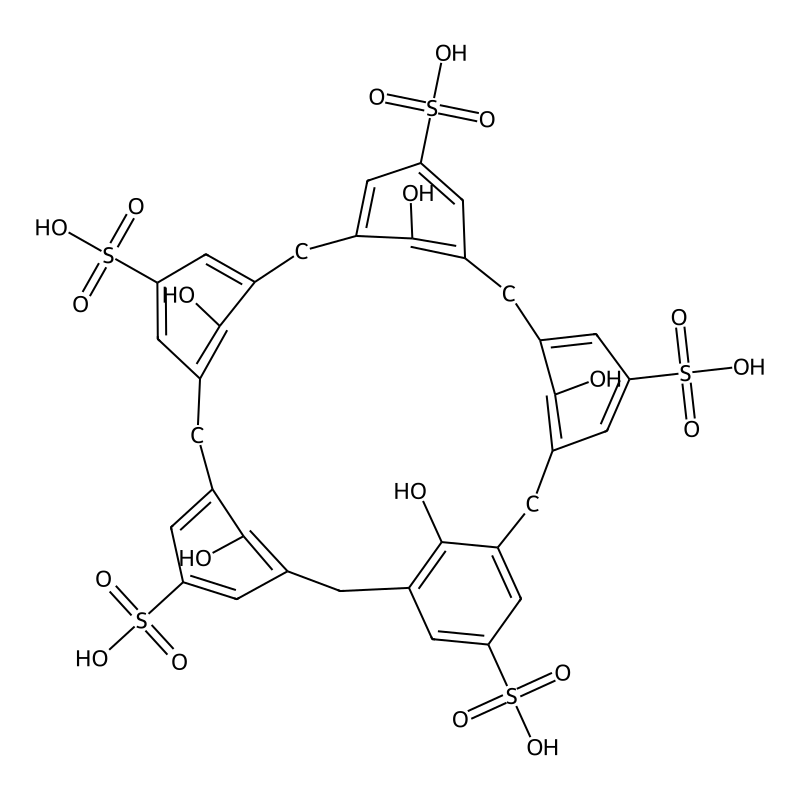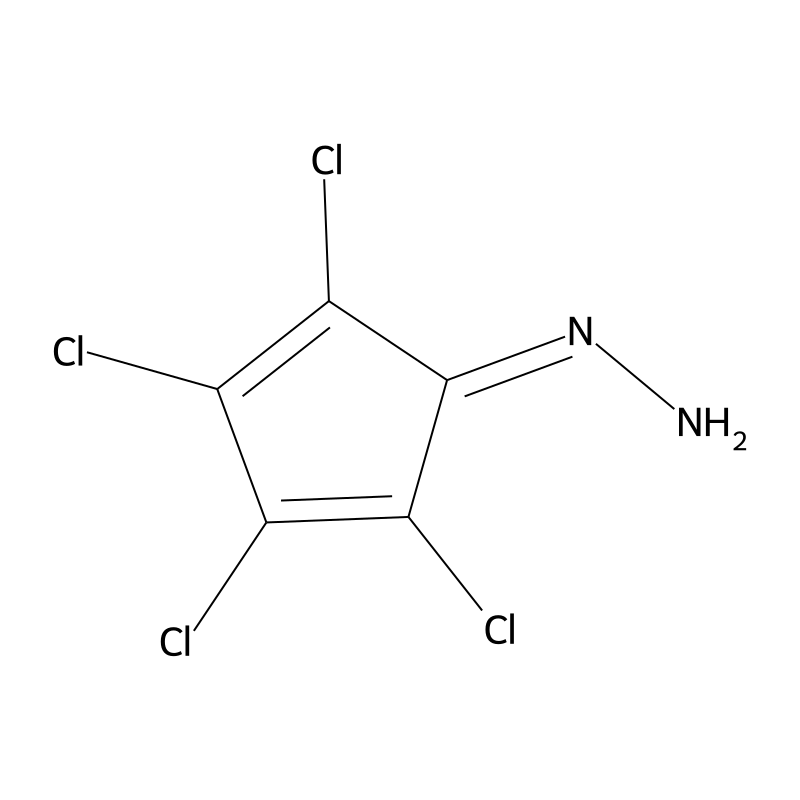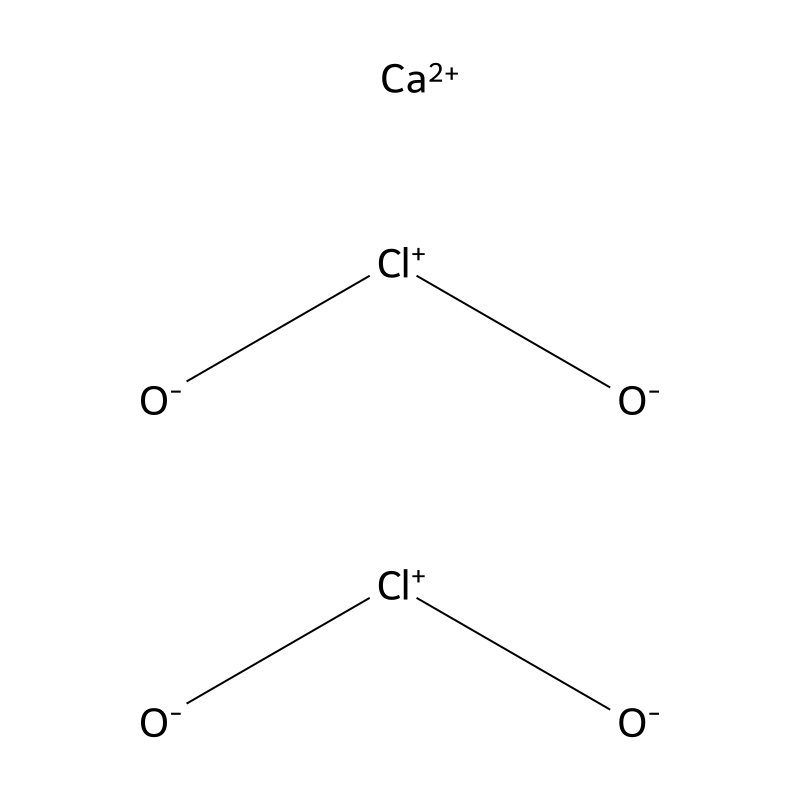Dimethyl methylphosphonate
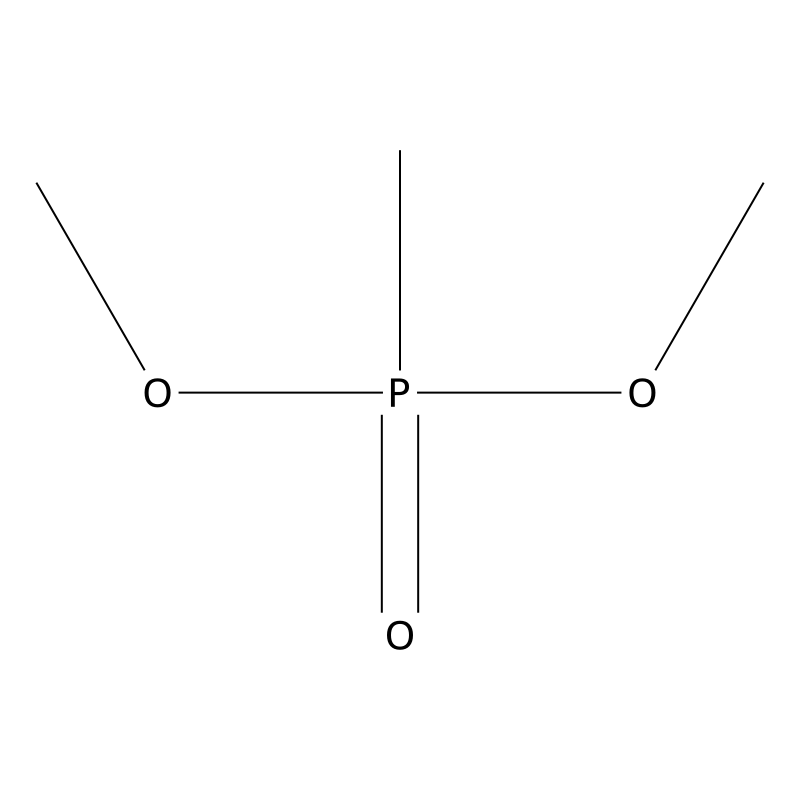
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
8.06 M
Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil
Soluble in ethanol, ether
Miscible in wate
Synonyms
Canonical SMILES
Organic Synthesis:
- Catalyst and Reagent: DMMP serves as a valuable catalyst and reagent in organic synthesis, particularly for converting esters to ketophosphonates. This reaction plays a crucial role in the production of various organic compounds, including pharmaceuticals and agricultural chemicals [Source: Thermo Scientific Chemicals, ].
Material Science:
- Flame Retardant Additive: DMMP finds application in material science as an additive for enhancing the flame retardancy of unsaturated polyester resins. This property makes it beneficial for applications in construction materials and other sectors requiring fire resistance [Source: Thermo Scientific Chemicals, ].
- Other Applications: Research also explores the use of DMMP in other material science applications, including:
- UV-Cured Epoxy Acrylate: As an additive in UV-cured epoxy acrylates, potentially improving their properties [Source: Thermo Scientific Chemicals, ].
- Hydraulic Fluids: Investigations are underway to explore the potential use of DMMP in hydraulic fluids due to its specific properties [Source: Thermo Scientific Chemicals, ].
Environmental Research:
- Simulant for Nerve Agents: Due to its structural similarity to certain nerve agents, DMMP is often used as a simulant in research related to chemical warfare agents. This allows scientists to study the behavior and develop detection methods for these hazardous materials in a controlled environment [Source: National Institutes of Health, ].
- Environmental Fate and Impact: Research is ongoing to understand the environmental fate and impact of DMMP. This includes investigating its degradation pathways, potential for bioaccumulation, and potential ecological effects [Source: National Center for Biotechnology Information, ].
Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula . It appears as a colorless liquid with a pleasant odor and is primarily recognized for its role as a flame retardant. This compound is classified as a Schedule 2 chemical due to its potential use in the synthesis of chemical weapons, specifically nerve agents like sarin and soman .
Dimethyl methylphosphonate undergoes several significant reactions, including:
- Hydroxyl Radical Reactions: Hydroxyl radicals can abstract hydrogen from dimethyl methylphosphonate, leading to the formation of secondary carbon radicals, which are more stable than primary radicals .
- Nucleophilic Substitution: It reacts with thionyl chloride to yield methylphosphonic acid dichloride, a precursor for nerve agents .
- Ion-Molecule Reactions: Studies have shown that it reacts rapidly with protonated species and can form various products depending on the reacting ions involved .
Dimethyl methylphosphonate has diverse applications, including:
- Flame Retardant: Widely used in various materials to enhance fire resistance.
- Chemical Weapon Simulant: Serves as a surrogate for nerve agents in testing and calibration of detection equipment .
- Additive: Used in gasoline as a preignition additive and also functions as an anti-foaming agent, plasticizer, stabilizer, textile conditioner, and antistatic agent .
Research has focused on the interaction of dimethyl methylphosphonate with various materials and conditions. For instance:
- Reactivity with Metal Oxides: Studies have explored how dimethyl methylphosphonate interacts with metal oxides under ultrahigh vacuum conditions, revealing insights into its reactivity and potential applications in catalysis .
- Kinetic Studies: Kinetic investigations have assessed how this compound behaves in different chemical environments, particularly concerning its role as a surrogate for chemical warfare agents .
Dimethyl methylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trimethyl phosphite | Precursor for various organophosphorus compounds | |
| Methylphosphonic acid | Intermediate in the synthesis of nerve agents | |
| Diethyl methylphosphonate | Similar applications but different alkyl groups |
Uniqueness of Dimethyl Methylphosphonate
What sets dimethyl methylphosphonate apart from these similar compounds is its specific use as a flame retardant and its role as a simulant for nerve agents. Its unique reactivity profile allows it to be utilized effectively in both industrial applications and research settings focused on chemical detection and safety protocols.
Physical Description
Liquid
Color/Form
XLogP3
Boiling Point
181.0 °C
181 °C; 79.5 °C at 20 mm Hg
Flash Point
Density
1.1507 g/cu m at 20 °C
LogP
log Kow = -0.61
Melting Point
UNII
GHS Hazard Statements
H226 (16%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (97.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H340 (79.56%): May cause genetic defects [Danger Germ cell mutagenicity];
H361 (62.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Vapor Pressure
0.96 mmHg
0.962 mm Hg at 25 °C
Pictograms



Flammable;Irritant;Health Hazard
Other CAS
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Plastic material and resin manufacturing
Plastics product manufacturing
Phosphonic acid, P-methyl-, dimethyl ester: ACTIVE
Analytic Laboratory Methods
... Detection of chemical warfare agents (CWAs) with high sensitivity and low false-alarm rates is considered an important priority for ensuring public safety. ...A minimum detection level for a CWA simulant, dimethyl methyl phosphonate (DMMP), of <0.5 ppb (parts in 10+9) /was found/ by use of a widely tunable external grating cavity quantum cascade laser and photoacoustic spectroscopy. With interferents present in Santa Monica, California street air, ... a false-alarm rate of 1:10+6 at a detection threshold of 1.6 ppb /was determined/.
